5-((Isopropylamino)methyl)pyrrolidin-2-one
Overview
Description
5-((Isopropylamino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Isopropylamine Reaction: The compound can be synthesized by reacting isopropylamine with a suitable pyrrolidinone derivative under controlled conditions.
Reduction of Pyrrolidinone:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under specific temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
Similar compounds have been found to have considerable affinity to serotonin 5-ht 1a and α 1 -adrenergic receptors .
Mode of Action
It is suggested that the compound’s interaction with its targets could lead to changes in the function of these receptors .
Biochemical Pathways
It is suggested that the compound’s interaction with serotonin 5-ht 1a and α 1 -adrenergic receptors could potentially affect related biochemical pathways .
Biochemical Analysis
Biochemical Properties
5-((Isopropylamino)methyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall metabolic flux .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular function .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Pyrrolidinone Derivatives: Other pyrrolidinone derivatives with different substituents.
Isopropylamine Derivatives: Compounds containing isopropylamine groups.
Uniqueness: 5-((Isopropylamino)methyl)pyrrolidin-2-one is unique due to its specific structure and the presence of both pyrrolidinone and isopropylamine functionalities, which contribute to its diverse reactivity and applications.
This compound's versatility and wide range of applications make it a valuable substance in both scientific research and industrial processes. Its unique structure and reactivity profile set it apart from similar compounds, making it an important tool in various fields.
Properties
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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